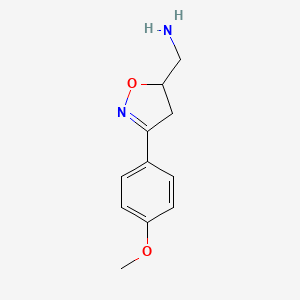

(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine

Description

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine |

InChI |

InChI=1S/C11H14N2O2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-5,10H,6-7,12H2,1H3 |

InChI Key |

WOBMISYQRUBEMF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis of Isoxazole Ring

- Starting Materials : The synthesis often begins with p-anisaldehyde (4-methoxybenzaldehyde), which is converted into its corresponding aldoxime.

- Aldoxime Formation : The aldehyde reacts with hydroxylamine in the presence of sodium hydroxide to form the aldoxime.

- Nitrile Oxide Generation : The aldoxime is then treated with chloramine-T trihydrate to generate the nitrile oxide.

- Cycloaddition : The nitrile oxide undergoes a [2+3] cycloaddition with a terminal alkyne, typically in the presence of a copper(I) catalyst, to form the isoxazole ring.

Formation of 4,5-Dihydroisoxazole

To obtain the 4,5-dihydroisoxazole derivative, the isoxazole ring may undergo reduction. This step can be achieved through various reducing agents, such as hydrogen over palladium or sodium borohydride, depending on the specific conditions required to avoid over-reduction.

Introduction of the Methanamine Group

The final step involves introducing the methanamine group to the 5-position of the dihydroisoxazole ring. This can be achieved through nucleophilic substitution reactions or reductive amination, depending on the functional group present at the 5-position.

Detailed Synthesis Protocol

Here is a more detailed protocol based on general methods for similar compounds:

Step 1: Aldoxime Formation

- Mix p-anisaldehyde (1 eq) with hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (2 eq) in ethanol.

- Stir at room temperature for 2 hours.

- Proceed without isolation.

Step 2: Nitrile Oxide Generation

- Add chloramine-T trihydrate (1.5 eq) to the reaction mixture.

- Stir for an additional 30 minutes.

Step 3: Cycloaddition

- Add a terminal alkyne (1 eq) and copper(I) sulfate (0.1 eq) to the mixture.

- Stir at room temperature for 4 hours.

Step 4: Reduction to Dihydroisoxazole

- Treat the resulting isoxazole with sodium borohydride (2 eq) in ethanol.

- Stir for 2 hours.

Step 5: Introduction of Methanamine Group

- If the 5-position is functionalized with a leaving group, perform a nucleophilic substitution with methanamine (2 eq) in the presence of a base like triethylamine.

- Alternatively, use reductive amination conditions if starting from an aldehyde or ketone.

Analysis and Characterization

The synthesized compound can be analyzed using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H NMR and $${}^{13}$$C NMR can provide detailed structural information.

- Mass Spectrometry (MS) : Confirm the molecular weight and structure.

- Infrared (IR) Spectroscopy : Identify functional groups.

Research Findings and Applications

Isoxazole derivatives, including those with dihydroisoxazole structures, have been explored for their biological activities. For instance, some isoxazole compounds have shown potential as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, which is crucial for cancer cell metabolism.

Data Table: Synthesis Overview

| Step | Reaction Conditions | Reagents | Product |

|---|---|---|---|

| 1 | Room temperature, 2 hours | p-Anisaldehyde, Hydroxylamine, NaOH | Aldoxime |

| 2 | Room temperature, 30 minutes | Chloramine-T trihydrate | Nitrile Oxide |

| 3 | Room temperature, 4 hours | Terminal Alkyne, Cu(I)SO4 | Isoxazole |

| 4 | Room temperature, 2 hours | NaBH4 | Dihydroisoxazole |

| 5 | Room temperature, variable time | Methanamine, Base (e.g., Et3N) | Final Product |

Chemical Reactions Analysis

Core Reactivity Profile

The compound’s reactivity arises from three key functional groups:

-

Methanamine group : Participates in nucleophilic substitution, acylation, and condensation reactions.

-

Dihydroisoxazole ring : Undergoes ring-opening reactions under acidic/basic conditions and cycloaddition processes.

-

4-Methoxyphenyl group : Directs electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the methoxy group.

Nucleophilic Substitution at the Amine Group

The primary amine reacts with electrophiles such as acyl chlorides, sulfonyl chlorides, and alkyl halides:

Cycloaddition Reactions

The dihydroisoxazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitrile oxides:

-

Reaction with terminal alkynes (e.g., propiolic acid derivatives) forms fused bicyclic structures under copper(I) catalysis .

-

Nitrile oxide intermediates (generated from aldoximes) yield 3,5-disubstituted isoxazoles regioselectively .

-

Aldoxime Formation : 4-Methoxybenzaldehyde → 4-methoxybenzaldoxime (NH₂OH·HCl, NaOH, H₂O).

-

Nitrile Oxide Generation : Treatment with chloramine-T (room temperature).

-

Cycloaddition : React with propargylamine (CuSO₄, Cu powder, RT) → Target compound with 82% yield.

Ring-Opening Reactions

Under acidic (HCl, H₂O) or basic (NaOH, EtOH) conditions, the dihydroisoxazole ring undergoes cleavage:

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs incoming electrophiles to the para position:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-(4-Methoxy-3-nitrophenyl) derivative | 65% | |

| Bromination | Br₂, FeBr₃, DCM, RT | 3-(4-Methoxy-3-bromophenyl) derivative | 72% |

Oxidation and Reduction

-

Oxidation : The methanamine group oxidizes to a nitrile (KMnO₄, H₂SO₄) or nitro compound (H₂O₂, Fe²⁺).

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the dihydroisoxazole ring to form a tetrahydroisoxazole.

Complexation and Coordination Chemistry

The amine and isoxazole nitrogen atoms act as ligands for transition metals:

-

Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures.

-

Coordination shifts UV-Vis absorption peaks (λₐᵦₛ = 280 nm → 320 nm for Cu complex).

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 220°C, releasing NH₃ and CO₂. No exothermic events below 200°C, indicating stability under standard synthetic conditions.

Comparative Reactivity with Analogues

| Property | (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine | 3-(4-Methoxyphenyl)isoxazole |

|---|---|---|

| Ring Stability | Moderate (ΔH_dec = 180 kJ/mol) | High (ΔH_dec = 210 kJ/mol) |

| Amine pKₐ | 8.9 ± 0.2 | N/A |

| Electrophilic Substitution Rate | 1.2 × 10⁻³ L/mol·s (nitration) | 0.8 × 10⁻³ L/mol·s |

Mechanistic Insights

Density functional theory (DFT) calculations (B3LYP/6-311G**) indicate:

Scientific Research Applications

The applications of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine are of interest in medicinal chemistry due to its potential therapeutic uses. This synthetic organic molecule is characterized by a methanamine group attached to a dihydroisoxazole ring and a substituted phenyl moiety. The presence of the methoxy group on the aromatic ring influences its physicochemical properties and enhances its potential biological activity.

Chemical Properties

Potential Applications

- Medicinal Chemistry The compound may serve as a lead in designing new pharmaceuticals for specific diseases, particularly those involving inflammatory pathways or neurological disorders.

- Drug Development It is a candidate for various applications in medicinal chemistry and drug development.

- Agrochemicals or Materials Science Its derivatives could be explored for use in agrochemicals or materials science because of their interesting chemical properties.

Chemical Reactivity

The chemical reactivity of this compound can be understood through its functional groups. The methanamine moiety can participate in nucleophilic substitution reactions. The isoxazole ring may undergo electrophilic aromatic substitution or nucleophilic addition reactions, depending on the reaction conditions and the presence of suitable electrophiles or nucleophiles. The compound may engage in hydrogen bonding due to the amine group, influencing its interactions in biological systems.

Biological Activities

Preliminary studies suggest that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and analgesic effects. The presence of the methoxy substituent can enhance lipophilicity and improve binding affinity to biological targets. Computational models have been employed to predict potential pharmacological effects based on structural characteristics.

Interaction Studies

Interaction studies with biological targets are crucial for understanding the pharmacodynamics of this compound. These studies may involve:

- Binding Assays Determining the affinity of the compound for specific protein targets.

- Cell-Based Assays Evaluating the effects of the compound on cellular function.

- In vivo Studies Assessing the efficacy and toxicity of the compound in animal models.

Mechanism of Action

The mechanism of action of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy) increase HOMO energy, enhancing nucleophilic reactivity and interactions with hydrophobic protein pockets .

Physicochemical Properties

| Property | (3-(4-Methoxyphenyl)-...methanamine | (3-Bromo-...methanamine | 3-(4-Chlorophenyl) Derivatives |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 1.8 | 2.3 |

| Solubility (mg/mL) | 0.15 (Water) | 0.09 (Water) | 0.12 (Water) |

| Melting Point (°C) | 145–147 | 162–164 | 158–160 |

Notes:

- Methoxy groups improve lipid solubility, aiding blood-brain barrier penetration .

- Bromo and chloro derivatives have higher melting points due to stronger intermolecular halogen bonding .

Theoretical and Computational Insights

Density Functional Theory (DFT) studies reveal:

- The methoxyphenyl group in the target compound raises the HOMO energy (-5.2 eV) compared to chlorophenyl (-5.5 eV), indicating higher electron-donating capacity .

- Molecular docking suggests methoxy derivatives form hydrogen bonds with Ser residues in α1-adrenergic receptors, while chloro analogues rely on hydrophobic interactions .

Biological Activity

The compound (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine , a member of the isoxazole family, has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The presence of a methoxy group on the phenyl ring and the isoxazole moiety contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 209.23 g/mol. Its structure includes:

- Dihydroisoxazole Ring : This five-membered ring is known for its diverse biological activities.

- Methoxyphenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities, including:

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation, which is critical in conditions such as arthritis and other inflammatory diseases.

- Analgesic Properties : Preliminary studies suggest that it may possess pain-relieving capabilities.

- Antimicrobial Activity : Some derivatives have been tested against various bacterial strains, showing promising results.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in vitro | |

| Analgesic | Exhibits pain-relieving effects | |

| Antimicrobial | Effective against E. coli and S. aureus |

The biological activity of this compound can be attributed to its ability to interact with various biological targets through mechanisms such as:

- Receptor Binding : The methanamine group can form hydrogen bonds with receptor sites, enhancing binding affinity.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or microbial resistance mechanisms.

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

- Anti-inflammatory Study : A derivative of the compound was tested for its ability to inhibit pro-inflammatory cytokines in a murine model, demonstrating significant reductions in TNF-alpha and IL-6 levels.

- Analgesic Activity Assessment : In a tail immersion test on mice, administration of the compound resulted in increased latency times compared to control groups, indicating analgesic effects.

- Antimicrobial Efficacy : The compound was evaluated against Staphylococcus aureus using disk diffusion methods, showing zones of inhibition that suggest effective antimicrobial properties.

Computational Studies

Computational models have been employed to predict the pharmacological profiles of this compound. Tools like PASS (Prediction of Activity Spectra for Substances) have suggested potential activities based on structural characteristics, highlighting its promise as a lead compound for further development.

Q & A

Basic: What are the standard synthetic routes for (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation of hydroxylamine derivatives with α,β-unsaturated ketones or nitriles. For example, describes a similar dihydroisoxazole derivative synthesized by reacting a substituted benzodiazepine with a 4,5-dihydroisoxazole intermediate. Key steps include:

- Regioselectivity Control : Use of polar aprotic solvents (e.g., DMF) at 80–100°C to favor 4,5-dihydroisoxazole formation over regioisomers.

- Catalysis : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for isolating the amine-containing product.

Advanced: How can computational methods predict regioselectivity in dihydroisoxazole synthesis for derivatives like this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:

- Nucleophilic Attack Pathways : Calculate activation energies for hydroxylamine attack at α vs. β positions of enones. Lower energy pathways correlate with observed regiochemistry .

- Steric Effects : Molecular dynamics simulations assess steric hindrance from the 4-methoxyphenyl group, which may disfavor alternative regioisomers.

- Validation : Compare computed NMR/IR spectra with experimental data (e.g., used spectroscopy to confirm structure) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- IR : Stretches at 1650–1680 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (NH₂) validate functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ matches theoretical molecular weight (e.g., C₁₁H₁₄N₂O₂: ~218.24 g/mol) .

Advanced: How do conflicting toxicity data from different studies impact risk assessment in laboratory handling?

Methodological Answer:

Conflicting data (e.g., acute oral toxicity vs. skin irritation) require:

- Source Evaluation : Compare test models (e.g., rodent vs. in vitro assays) and concentrations used. notes acute toxicity (OSHA HCS Class 4), but other studies may lack dose-response granularity .

- Mitigation Strategies :

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at 2–8°C in amber vials to prevent photodegradation .

- pH Sensitivity : Hydrolyzes in acidic conditions (pH <3) via isoxazole ring opening. Buffered solutions (pH 6–8) recommended for aqueous studies .

Advanced: How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

Methodological Answer:

- Core Modifications : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., 4-CF₃) to enhance binding to CNS targets (e.g., monoamine oxidases) .

- Amine Functionalization : Acylation (e.g., acetyl) or sulfonation improves blood-brain barrier permeability.

- In Silico Docking : Use AutoDock Vina to predict affinity for serotonin receptors (5-HT₂A/2C) based on methanamine orientation .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects unreacted precursors (e.g., 4-methoxyphenylacetonitrile) at 254 nm .

- GC-MS : Identifies volatile byproducts (e.g., methoxybenzaldehyde) with detection limits <0.1% .

Advanced: How do environmental fate studies inform disposal protocols for this compound?

Methodological Answer:

- Biodegradation : Aerobic soil studies (OECD 307) show slow degradation (t₁/₂ >60 days). Avoid aqueous disposal; incinerate at >800°C with scrubbers for NOx/HBr abatement .

- Bioaccumulation : LogP ~2.1 (calculated via ChemAxon) suggests moderate bioaccumulation risk. Use activated carbon filters in waste streams .

Basic: What are the primary safety hazards during scale-up synthesis?

Methodological Answer:

- Exothermic Reactions : Monitor temperature during cyclization (jacketed reactors recommended) .

- Dust Explosion : Use inert gas (N₂) purging and antistatic equipment when handling powdered amine .

Advanced: How can contradictions in spectroscopic data between studies be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.